molecular formula C16H16N6OS B2766116 N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1021038-70-9

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No. B2766116
CAS RN: 1021038-70-9
M. Wt: 340.41
InChI Key: GZPASACZCCLWEX-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide, also known as PTX008, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Scientific Research Applications

Heterocyclic Synthesis and Amplification of Antimicrobial Activity

N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide and its derivatives have been investigated for their roles in the synthesis of unfused heterobicycles. Brown and Cowden (1982) described the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate, leading to pyrimidin-4(3H)-ones with varied substituents, including pyridinyl derivatives. These compounds were further explored for their ability to amplify the activity of phleomycin against Escherichia coli, indicating their potential as amplifiers in antimicrobial strategies (Brown & Cowden, 1982).

Antimicrobial Evaluation

The synthesis of new thienopyrimidine derivatives has been explored for their antimicrobial properties. Bhuiyan et al. (2006) reported on the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, resulting in thieno[3,2-e]imidazo[1,2-c]pyrimidine derivatives. These compounds showed pronounced antimicrobial activity, highlighting the compound's relevance in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Biological Activity and Molecular Interactions

Further research into the biological activity of related derivatives has been conducted. For example, Liu et al. (1996) synthesized 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, evaluating their inhibitors for CDP reductase activity and their cytotoxicity in vitro and antineoplastic activity in vivo against the L1210 leukemia. These studies demonstrate the compound's potential in the development of anticancer drugs and the broader implications for therapeutic applications (Liu et al., 1996).

Synthesis and Antitumor Activities

The compound's derivatives have also been synthesized and evaluated for their antitumor and antibacterial activities. Hafez et al. (2017) prepared novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, demonstrating significant activity against various cancer cell lines and bacterial strains. This underscores the compound's utility in the discovery and development of new antitumor and antibacterial agents (Hafez et al., 2017).

properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-16(12-4-3-11-24-12)19-10-9-18-14-6-7-15(22-21-14)20-13-5-1-2-8-17-13/h1-8,11H,9-10H2,(H,18,21)(H,19,23)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPASACZCCLWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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